2-(P-Dimethylaminostyryl)benzothiazole
Description
Significance and Interdisciplinary Academic Interest in Styrylbenzothiazole (B8753269) Derivatives
Styrylbenzothiazole derivatives, and the broader benzothiazole (B30560) class, are the subject of significant and wide-ranging academic interest due to their versatile chemical structures and functional properties. These compounds are pivotal in numerous scientific fields.
In medicinal chemistry, benzothiazole derivatives are recognized for their extensive pharmacological significance, with research demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.compcbiochemres.com The benzothiazole scaffold is a central structure in various natural products and is a frequent target in drug discovery programs aimed at developing new therapeutic agents. pcbiochemres.comnih.gov For instance, research has been conducted on their potential as antifungal agents, with some derivatives showing potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.gov
In the field of materials science, styrylbenzazoles, including benzothiazole variants, are a promising but historically under-represented class of molecular photoswitches. diva-portal.org These molecules can undergo light-driven E-Z isomerization of their central double bond, a property that is tunable by altering the benzazole heterocycle and the substitution pattern on the aryl ring. diva-portal.org This has led to the development of thermally stable and efficient photoswitches with high quantum yields. diva-portal.org The unique photophysical properties of these dyes, often featuring a push-pull electronic system, make them valuable for applications requiring light-responsive materials. evitachem.comdiva-portal.org
Furthermore, the application of benzothiazole derivatives has expanded into agricultural science. mdpi.com These compounds exhibit a broad spectrum of biological activities relevant to agriculture, including fungicidal, antiviral, and herbicidal properties. mdpi.comnih.gov Over the past two decades, research into the use of benzothiazoles and their bioisosteres, benzoxazoles, in the development of new agrochemicals has grown substantially. mdpi.comnih.gov
Scope of Academic Inquiry for 2-(P-Dimethylaminostyryl)benzothiazole (B1239329)
The specific compound this compound has attracted academic inquiry primarily due to its notable optical and biological properties. Research has focused on several key areas:
Fluorescent Probes and Biological Imaging: A primary application is its use as a fluorescent probe in biological imaging. evitachem.com Its strong fluorescence makes it suitable for visualizing cellular structures. evitachem.com For example, studies have shown that while the base molecule, 2-(4-dimethylaminophenyl)benzothiazole, is not intrinsically cytotoxic, it rapidly localizes to the Golgi apparatus in living cells, a property that is also observed in its cycloplatinated complexes. nih.gov This specific intracellular targeting is a significant area of investigation.
Photophysical Studies: The compound is extensively used in research focused on fundamental molecular processes. evitachem.com Its photophysical properties, including photoisomerization and fluorescence, are a central part of these investigations. evitachem.com Studies have explored how factors like solvent polarity and molecular interactions influence its fluorescence. evitachem.com The molecule's push-pull electronic structure, with a donor-acceptor character, has been studied for its effect on absorption wavelengths and fluorescence emission. nih.gov
Pharmacological Research: Beyond imaging, the compound is investigated for potential therapeutic applications based on the known biological activity profile of benzothiazole derivatives. evitachem.com This includes its role as a scaffold in drug discovery efforts. evitachem.com
The synthesis of this compound and its derivatives is also a key area of academic work. Efficient synthesis methods, such as one-pot or three-component reactions using readily available starting materials like 2-aminobenzothiazole, have been developed to facilitate laboratory-scale production for research. evitachem.com
| Research Area | Focus of Inquiry | Key Findings |
| Biological Imaging | Use as a fluorescent probe. | Strong fluorescence allows for cellular imaging; demonstrates specific accumulation in the Golgi apparatus. evitachem.comnih.gov |
| Photophysical Studies | Investigation of molecular dynamics, charge transfer, and photoisomerization. | Exhibits photoisomerization and solvent-dependent fluorescence; push-pull system influences optical properties. evitachem.comnih.gov |
| Pharmacological Research | Exploration of therapeutic potential. | Serves as a lead structure in drug discovery due to the biological activity of the benzothiazole core. evitachem.com |
| Chemical Synthesis | Development of efficient production methods. | One-pot and multi-component reactions provide efficient laboratory synthesis routes. evitachem.com |
Historical Context of Benzothiazole Chromophore Development in Academic Research
The benzothiazole moiety has a long history in chemical research, initially gaining prominence in the field of dye chemistry. pcbiochemres.com Benzothiazoles were used as intermediates in the manufacturing of dyes and pigments. pcbiochemres.comrokchem.co.uk Their fused heterocyclic structure, combining a benzene (B151609) ring with a thiazole (B1198619) ring, forms a stable and versatile chromophore—the part of a molecule responsible for its color.
The development of benzothiazole-based chromophores is closely linked to the broader study of styryl dyes. These dyes are characterized by a donor-acceptor structure, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to their strong and often environmentally sensitive fluorescence, making them excellent candidates for fluorescent probes and sensors. researchgate.net The benzothiazole group often serves as both the fluorophore and a recognition site in the structure of these probes. researchgate.net
Academic research initially focused heavily on the applications of benzothiazoles in medicinal chemistry, where they were identified as privileged scaffolds for developing agents with a wide range of biological activities. pcbiochemres.comresearchgate.net In silver photography, certain benzothiazole salts were used as sensitizing dyes. pcbiochemres.com Over the past two decades, the research focus has broadened significantly, with a marked increase in studies exploring their use in agrochemicals, such as fungicides and herbicides. mdpi.comnih.gov This evolution from dye intermediates to sophisticated functional molecules in medicine, materials science, and agriculture highlights the enduring and expanding importance of the benzothiazole chromophore in academic research. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOMSLTZMMLJR-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628-58-6, 144528-14-3 | |
| Record name | 2-(p-Dimethylaminostyryl)benzothiazole | |
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| Record name | Benzenamine,N-dimethyl- | |
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| Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |
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| Record name | 4-[2-(2-benzothiazol-2-yl)vinyl]-N,N-dimethylaniline | |
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| Record name | trans-2-[4-(Dimethylamino)styryl]benzothiazole | |
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| Record name | 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE | |
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Synthetic Methodologies and Derivatization Strategies for 2 P Dimethylaminostyryl Benzothiazole
Classical Condensation Reaction Approaches
Traditional synthetic methods for 2-(p-dimethylaminostyyryl)benzothiazole are centered around condensation reactions that form the central carbon-carbon double bond of the styryl moiety.
Knoevenagel Condensation Variants
The Knoevenagel condensation is a cornerstone reaction in the synthesis of 2-(p-dimethylaminostyryl)benzothiazole (B1239329). wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org In this specific synthesis, the active methylene group is the methyl group at the 2-position of the benzothiazole (B30560) ring, which is activated by the adjacent electron-withdrawing heterocyclic system. The carbonyl component is p-dimethylaminobenzaldehyde.
The reaction is typically facilitated by a basic catalyst, such as a primary or secondary amine (e.g., piperidine (B6355638) or ethylamine), which deprotonates the active methyl group to form a reactive enolate-like intermediate. wikipedia.orgorganicreactions.org This intermediate then attacks the carbonyl carbon of the aldehyde.
A notable variant is the Doebner modification, which employs pyridine (B92270) as a solvent and catalyst. This modification is particularly useful when one of the reactants contains a carboxylic acid group, as it facilitates a subsequent decarboxylation step. wikipedia.orgorganic-chemistry.org While not always directly applied to the primary synthesis of the title compound, it showcases the versatility of Knoevenagel-type reactions in generating related structures. organic-chemistry.org One-step Knoevenagel reactions have been successfully employed to prepare stilbene (B7821643) derivatives from 2-methyl-substituted heterocycles and various aldehydes. researchgate.net
Catalyst-Mediated Synthetic Pathways
The efficiency, yield, and conditions of the condensation reaction can be significantly influenced by the choice of catalyst. A wide array of catalysts has been explored to optimize the synthesis of benzothiazole derivatives.
For the condensation of 2-aminothiophenol (B119425) with aldehydes, a common route to the benzothiazole core, various catalysts have proven effective. These include a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, which provides excellent yields in a short time. mdpi.com Heterogeneous catalysts like SnP₂O₇ have also been reported, offering high yields, very short reaction times (8–35 minutes), and the advantage of being reusable for multiple cycles without losing activity. mdpi.com
Other catalytic systems include:
Nanoparticle Catalysts : Uniquely prepared bimetallic particle catalysts (e.g., Fe₃O₄@SiO₂@Cu-MoO₃) and palladium-based nanocatalysts have demonstrated exceptional efficiency in synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes, achieving yields between 83% and 98%. mdpi.com
Ionic Liquids : The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) in conjunction with catalysts such as ethylenediammonium diacetate (EDDA) has been shown to be effective, with the added benefit that the catalyst and solvent can be recycled. organic-chemistry.org
Simple Salts : Even simple, inexpensive salts like NH₄Cl have been found to catalyze the reaction effectively in a methanol-water mixture at room temperature. mdpi.com
The table below summarizes various catalysts used in the synthesis of benzothiazole derivatives, which are foundational to producing the target compound.
| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |
| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric acid | Ethanol | - | - | wikipedia.org |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp, 1h | 85-94% | mdpi.com |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | - | - | 87-95% | mdpi.com |
| Fe₃O₄@SiO₂@Cu-MoO₃ | 2-Aminothiophenol, Aldehydes | - | 2-4h | 83-98% | mdpi.com |
| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Methanol-Water | Room Temp, 1h | High | mdpi.com |
Advanced Synthetic Techniques
To address the limitations of classical methods, such as long reaction times and the use of hazardous solvents, advanced synthetic techniques have been developed. These methods often offer improved yields, faster reactions, and alignment with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov
In the synthesis of 2-substituted benzothiazoles, microwave irradiation has been successfully used to drive the condensation of 2-aminothiophenol with aldehydes. mdpi.com For example, using Ag₂O as a catalyst under microwave conditions, desired products were obtained with impressive yields of 92–98% in just 4–8 minutes. mdpi.com However, a potential drawback is that some heterocyclic aldehydes may undergo cleavage under microwave conditions, leading to lower yields. mdpi.com The synthesis of various N-alkylated benzotriazoles and polyfluorinated 2-benzylthiobenzothiazoles has also been achieved with good to excellent yields using microwave assistance. nih.govnih.gov
Metal-Free and Green Chemistry Approaches
The development of synthetic protocols that are environmentally friendly is a major focus of modern chemistry. nih.gov This includes using non-toxic and recyclable catalysts, employing benign solvents like water, or conducting reactions under solvent-free conditions. mdpi.com
Several metal-free approaches for the synthesis of benzothiazoles have been developed. One method involves a base-promoted cyclization of N'-(substituted)-N-(2-halophenyl)thioureas in dioxane, avoiding the need for any transition metal. nih.gov Another strategy uses PCl₃ to promote the cleavage, acylation, and cyclization of disulfides with carboxylic acids in a one-pot, metal-free process. clockss.orgresearchgate.net
"On water" synthesis represents a particularly green approach, where the reaction between 2-aminothiophenol and various aldehydes, including styryl aldehydes, is carried out in water at elevated temperatures. rsc.org This method is highly efficient and clean, requiring no additional catalysts and producing no waste. rsc.org Furthermore, catalyst-free Knoevenagel condensations have been achieved in water, offering a green and efficient pathway to valuable compounds. rsc.org Visible-light-mediated synthesis using organic photosensitizers like riboflavin (B1680620) also provides a transition-metal-free route to 2-substituted benzothiazoles under very mild conditions. researchgate.net
The table below highlights some green and metal-free synthetic approaches.
| Method | Reactants | Conditions | Key Advantage | Reference |
| "On Water" Synthesis | 2-Aminothiophenol, Styryl Aldehydes | Water, 110 °C | Catalyst-free, no waste | rsc.org |
| Base-Promoted Cyclization | N'-(substituted)-N-(2-halophenyl)thioureas | Dioxane | Metal-free | nih.gov |
| PCl₃-Promoted Tandem Reaction | Disulfides of 2-aminobenzenethiol, Carboxylic Acids | - | Metal-free, one-pot | clockss.org |
| Visible Light Photoredox Catalysis | Thiobenzanilides | Riboflavin, K₂S₂O₈ | Metal-free, mild conditions | researchgate.net |
| Catalyst-Free Knoevenagel | Aldehydes, Active Methylene Compounds | Water | Catalyst-free, green solvent | rsc.org |
Structural Elaboration and Derivative Synthesis
The core structure of this compound can be readily modified to generate a library of derivatives with tailored properties. These modifications can be made to the benzothiazole ring, the styryl linker, or the terminal amino group.
One common strategy involves the quaternization of the benzothiazole nitrogen atom. For instance, reacting 2-methylbenzothiazole (B86508) with an alkylating agent like ethyl iodide produces 3-ethyl-2-methylbenzothiazolium iodide. ijcrt.org This quaternized salt is more reactive and can be condensed with ketones, such as 3'-chlorophenyl-4-dimethylaminostyryl ketone, in the presence of a base like piperidine to yield complex hemicyanine dyes. ijcrt.org
Derivatization can also occur by starting with substituted precursors. Using substituted 2-aminothiophenols or substituted p-dimethylaminobenzaldehydes in the initial condensation reaction allows for the introduction of various functional groups onto the aromatic rings. Furthermore, complex heterocyclic systems can be built upon the benzothiazole core. For example, a one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and ethyl acetoacetate (B1235776) can yield pyrimido[2,1-b]benzothiazole derivatives, which are structurally complex fused systems. sid.ir Other approaches involve creating chalcones from substituted benzothiazole aldehydes, which then serve as intermediates for synthesizing a variety of heterocyclic derivatives, including oxazines, thiazines, and pyrimidines. uokerbala.edu.iq
N-Alkylation and Quaternization Strategies
Modification of the benzothiazole nitrogen atom through N-alkylation and quaternization is a key strategy to enhance the electron-accepting properties of the heterocyclic ring system. This chemical alteration leads to the formation of benzothiazolium salts, which often exhibit red-shifted absorption and emission spectra and improved water solubility.
A common approach involves the quaternization of the nitrogen in the benzothiazole moiety. This transformation increases the acidity of the hydrogens on the adjacent 2-methyl group, facilitating the aldol-type condensation with a substituted benzaldehyde, which is a fundamental step in forming the styryl linkage. mdpi.com Research has shown that quaternizing the nitrogen with various alkyl halides, such as allyl, propargyl, or methyl halides, can enhance the biological activity of the resulting compounds. mdpi.com
Another method involves the direct N-alkylation of a pre-formed benzothiazole derivative. For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone (B3395972) proceeds via N-alkylation of the endocyclic nitrogen atom, leading to the formation of 2-amino-1,3-benzothiazolium iodides in yields ranging from 51% to 74%. mdpi.com While this is demonstrated on a 2-amino substituted precursor, the principle of endocyclic N-alkylation is a viable strategy for modifying the DMASBT scaffold.
Furthermore, oxidation of the benzothiazole nitrogen to an N-oxide represents another derivatization pathway. 2-Methylbenzothiazole-N-oxide can be condensed with p-substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) in methanol (B129727) to yield styryl benzothiazole-N-oxides. mdpi.com For example, the reaction with 4-(dimethylamino)benzaldehyde (B131446) yields 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide. mdpi.com
Table 1: Examples of N-Alkylation and Quaternization Products This table is generated based on data from the text. It may not be exhaustive.
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Methylbenzothiazole | Alkyl Halides (Allyl, Propargyl, Methyl) | N-Alkylbenzothiazolium Salt | mdpi.com |
| 2-Amino-1,3-benzothiazole | α-Iodoketones | 2-Amino-1,3-benzothiazolium Iodide | mdpi.com |
Introduction of Diverse Substituents on the Benzothiazole Moiety
The introduction of various substituents onto the benzene (B151609) ring of the benzothiazole core is a powerful method to modulate the electronic and steric properties of the final molecule. These modifications can influence the compound's absorption and fluorescence characteristics, as well as its interaction with biological targets.
Synthetic strategies often begin with a substituted 2-aminothiophenol. The condensation of this precursor with aldehydes or other carbonyl-containing compounds allows for the creation of a benzothiazole ring with desired substituents from the outset. mdpi.comnih.gov A wide range of substituted aromatic aldehydes, including those with electron-donating groups (EDG) and electron-withdrawing groups (EWG), can be successfully employed, yielding the corresponding 2-substituted benzothiazoles in excellent yields. mdpi.comnih.gov For example, using a substituted 2-aminothiophenol in a condensation reaction with p-dimethylaminobenzaldehyde would result in a DMASBT derivative with a substituent on the benzothiazole moiety. The position of substituents on the 2-aminothiophenol can influence the reaction yield. mdpi.com
A two-step sequential synthesis is another effective method. This involves the synthesis of a substituted 2-nitrophenyl)benzothiazole, which is then reduced to the corresponding amino derivative using agents like tin(II) chloride or iron in an acidic medium. nih.gov This amino group can then serve as a handle for further functionalization.
Table 2: Synthetic Approaches for Benzothiazole Moiety Substitution This table is generated based on data from the text. It may not be exhaustive.
| Starting Material | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Substituted 2-Aminothiophenol | Condensation with Aldehyde | Builds substituted benzothiazole core directly | mdpi.comnih.gov |
| 2-Aminothiophenol | Condensation with Nitrobenzaldehyde | Forms a nitro-substituted benzothiazole | nih.gov |
Modification of the Styryl Linker
The styryl linker, the ethylene (B1197577) bridge (-CH=CH-) connecting the dimethylaminophenyl group and the benzothiazole heterocycle, is a critical component of the molecule's conjugated π-system. Modifications to this linker can significantly alter the compound's photophysical properties.
One key strategy involves extending the length of the conjugated bridge. Research has indicated that enlarging the linker to include two or three conjugated double bonds can lead to derivatives with enhanced biological activity. mdpi.com This extension of the π-system typically results in a bathochromic (red) shift in the absorption and emission spectra.
An example of this modification is the synthesis of molecules with an A-π-A' (acceptor-π-acceptor) structure. For instance, a derivative named 2-(2-{4-[2-(4-nitro-phenyl)-vinyl]-phenyl}-vinyl)-benzothiazole (NSSBT) has been synthesized, which effectively doubles the length of the styryl-type linker. sioc-journal.cn Such modifications are crucial for developing materials with large two-photon absorption cross-sections, which are beneficial for applications like two-photon microscopy. sioc-journal.cn The photoisomerization of the trans isomer of DMASBT to its cis form upon irradiation is another aspect related to the styryl linker's flexibility, which influences the fluorescence quantum yield. researchgate.net
Table 3: Strategies for Styryl Linker Modification This table is generated based on data from the text. It may not be exhaustive.
| Modification Strategy | Example Compound Structure | Effect | Reference |
|---|---|---|---|
| Lengthening the conjugated bridge | Derivatives with two or three double bonds in the linker | Enhanced biological activity, red-shifted spectra | mdpi.com |
Hybrid System Synthesis and Conjugation
Creating hybrid molecules by conjugating the this compound core with other molecular entities is a sophisticated strategy to design compounds with novel or enhanced functionalities. This approach leverages the properties of the benzothiazole dye while incorporating the features of the conjugated partner.
A notable example is the synthesis of hybrid molecules where a benzothiazole unit is cross-linked with hydroxamic acid. This was achieved by first preparing an intermediate, 2-(benzo[d]thiazol-2-yl-thio)acetic acid, starting from 2-mercaptobenzothiazole. This intermediate, possessing a reactive carboxyl group, was then coupled with linkers such as L-alanine or other amino acids, which were subsequently converted to hydroxamic acids. This modular synthesis allows for the creation of a library of hybrid compounds by varying the linker. For example, the hybrid 2-(2-(benzo-[d]thiazol-2-yl-thio)acetamido)-N-hydroxypropanamide was prepared with an 80% yield. Such hybrid molecules are designed to act as inhibitors for enzymes like histone deacetylases (HDACs).
The synthesis of these conjugated systems demonstrates the utility of the benzothiazole scaffold as a building block for complex molecular architectures aimed at specific biological targets.
Advanced Spectroscopic Investigations and Photophysical Dynamics of 2 P Dimethylaminostyryl Benzothiazole
Steady-State Absorption and Fluorescence Spectroscopy
Steady-state spectroscopic techniques are fundamental in characterizing the electronic ground and excited states of fluorescent molecules. For 2-(p-Dimethylaminostyryl)benzothiazole (B1239329), these methods have revealed a strong dependence of its optical properties on the surrounding environment.
Solvatochromism describes the change in a substance's color, or more accurately, its absorption and emission spectra, with a change in solvent polarity. This compound exhibits significant solvatochromic behavior, which is indicative of a substantial change in its dipole moment upon electronic excitation. This sensitivity arises from its intramolecular charge transfer (ICT) character.
In non-polar solvents, the molecule tends to emit from a locally excited (LE) state. However, as the polarity of the solvent increases, the emission originates from a more polarized ICT state. researchgate.net This phenomenon is a hallmark of push-pull fluorophores, where an electron-donating group (the dimethylamino moiety) is connected to an electron-accepting group (the benzothiazole (B30560) moiety) through a π-conjugated system. The change in the dipole moment between the ground and excited states can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent. mdpi.com Studies on related benzothiazole azo dyes have also highlighted the importance of solvatochromism in characterizing their properties. jchps.com
The environmental sensitivity of this compound is also evident in its interaction with biological structures. For instance, when it binds to amyloid fibrils, its spectroscopic properties are significantly altered, indicating a change in the microenvironment of the dye. nih.gov
The emission spectrum of this compound is highly dependent on its environment. A notable characteristic is the large Stokes shift observed, which is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. This shift is particularly pronounced in polar solvents, consistent with the stabilization of the charge-transfer excited state. mdpi.com
Research on related donor-π-acceptor molecules shows that as solvent polarity increases, a dramatic displacement of the fluorescence maxima occurs, accompanied by a significant increase in the Stokes shift, with values reaching as high as 5700–5800 cm⁻¹. mdpi.com When this compound binds to amyloid fibrils, a characteristic blue-shift in its emission spectrum is observed, along with an increase in fluorescence intensity. nih.gov This hypsochromic shift suggests that the binding pocket within the fibril provides a more rigid and less polar environment compared to the aqueous solution.
For a series of related benzothiazole-difluoroborates, a strong correlation was found between the Stokes shift and the fluorescence quantum yield (R² = 0.88), indicating that larger geometric relaxation in the excited state is linked to lower emission efficiency. nih.gov
Table 1: Solvatochromic Data for a Structurally Related Thienylthiazole Boron Complex
This table illustrates the typical solvatochromic shifts observed in similar donor-acceptor systems. Data shows the shift in emission maxima with increasing solvent polarity.
| Solvent | Emission Maximum (λem) for Compound 2 | Emission Maximum (λem) for Compound 3 |
| n-hexane | 585 nm | 591 nm |
| MCH | 585 nm | 591 nm |
| MeCN | 800 nm | 774 nm |
Data sourced from a study on push-pull thienylthiazole boron complexes, which exhibit similar solvatochromic properties. mdpi.com
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound, the quantum yield is highly sensitive to factors that influence non-radiative decay pathways, such as molecular rotation and isomerization.
This property is a key feature of molecules known as "molecular rotors," whose fluorescence is enhanced upon rigidification. This effect makes this compound and its analogs excellent fluorescent probes for studying viscosity and binding events, such as the formation of amyloid fibrils. nih.govresearchgate.netresearchgate.net In fact, it has been shown to be more fluorescent than the standard amyloid marker, Thioflavin T. nih.gov
Time-Resolved Spectroscopy and Excited State Lifetime Measurements
Time-resolved techniques provide crucial information about the dynamic processes that occur in the excited state, from ultrafast events on the femtosecond and picosecond timescales to slower processes that occur over nanoseconds.
Following photoexcitation, this compound undergoes a series of rapid relaxation processes. Time-resolved emission spectroscopy has been used to investigate its photophysics, revealing that the molecule can undergo facile photo-induced trans-cis isomerization. researchgate.net The resulting cis isomer is very short-lived, with a lifetime of approximately 1 picosecond, and thus does not contribute significantly to the steady-state emission spectrum. researchgate.net
Studies on structurally similar bichromophoric systems, such as anthryl-9-benzothiazole, show that ultrafast conformational relaxation occurs in the excited state. nih.gov This involves the evolution from an initially excited Franck-Condon state to a more planar, delocalized excited state within a few picoseconds, a process influenced by solvent viscosity. nih.gov In polar solvents, competitive rates of proton transfer and solvent relaxation can be observed in the early dynamics of related compounds. nih.gov These ultrafast techniques, including femtosecond transient absorption and fluorescence upconversion, are essential for mapping the complex potential energy surfaces and deactivation pathways of such molecules. nih.govnih.govnih.gov
Fluorescence anisotropy measures the extent of polarization of a fluorophore's emission. It provides information about the rotational mobility of the molecule during the lifetime of its excited state. When a fluorophore is in a viscous medium or is part of a large, slowly rotating macromolecular assembly, its rotational motion is restricted, and a high fluorescence anisotropy value is maintained.
For this compound, fluorescence polarization studies have been conducted, particularly in the context of its binding to insulin (B600854) amyloid fibrils. nih.gov An increase in anisotropy upon binding is expected as the dye's rotation becomes constrained by the large fibrillar structure. A structural analog, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767), was found to exhibit high levels of fluorescence anisotropy in aqueous solutions, a property attributed to its molecular rotor nature. researchgate.net In studies of other benzothiazole-containing dyes, fluorescence excitation anisotropy spectra have been used to determine the orientation of transition moments, with values approaching the theoretical maximum of 0.4, indicating that the rotational correlation time significantly exceeds the excited-state lifetime. ucf.edu
Mechanisms of Photoexcitation and Deactivation
Intramolecular Charge Transfer (ICT) Phenomena
Upon photoexcitation, this compound exhibits a significant intramolecular charge transfer (ICT) from the electron-donating p-dimethylaminophenyl group to the electron-accepting benzothiazole moiety. evitachem.comnih.gov This phenomenon is characteristic of "push-pull" chromophores, where the electronic nature of the donor and acceptor groups facilitates a substantial redistribution of electron density in the excited state. acs.org
The nature of the solvent environment plays a critical role in the manifestation of the ICT state. In non-polar solvents, the emission originates from a locally excited (LE) state. researchgate.netresearchgate.net However, in polar solvents, the emission is from a more stabilized, planar intramolecular charge transfer (PICT) state. researchgate.netresearchgate.net This solvatochromism, where the emission wavelength shifts with solvent polarity, is a hallmark of ICT. A steeper slope in a Lippert-Mataga plot for polar solvents compared to non-polar ones indicates a larger change in dipole moment between the ground and excited states in polar environments. researchgate.net Theoretical calculations and spectroscopic studies confirm that the introduction of the C=C double bond in the styryl bridge is crucial for this pronounced ICT behavior. researchgate.net
For related 2-arylbenzothiazole complexes, the low-energy absorption bands are assigned to a charge transfer transition with a notable character from the dimethylamino group to the benzothiazole ring. nih.gov This charge transfer is a primary step that precedes the various deactivation pathways discussed below.
Twisted Intramolecular Charge Transfer (TICT) States
A key deactivation pathway for excited this compound involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgmdpi.com The TICT model describes a process where, following initial excitation to a planar or near-planar excited state, the molecule undergoes rotation around the single bond connecting the donor (dimethylamino-phenyl) and acceptor (benzothiazole) moieties. rsc.org
This torsional motion leads to a non-planar, "twisted" conformation. mdpi.com This TICT state is typically characterized by a large charge separation and is often non-emissive or weakly emissive, providing an efficient non-radiative decay channel back to the ground state. mdpi.combsu.by The formation of the TICT state is a major cause of fluorescence quenching in many flexible donor-acceptor molecules. mdpi.com
For a structurally similar dye, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT), quantum-chemical calculations have shown that while the ground state is planar, the energy minimum in the excited state corresponds to a twisted conformation with a 90° angle between the planar fragments. bsu.by This TICT state is non-fluorescing, and the transition to this state acts as a quenching process. bsu.byresearchgate.net The propensity to form this state explains why restricting the molecule's ability to twist, for instance in a viscous solvent or when bound to a substrate like amyloid fibrils, leads to a significant increase in fluorescence intensity. bsu.byresearchgate.net
Photoisomerization Pathways (Trans-Cis)
One of the most facile and dominant deactivation mechanisms for this compound is photo-induced trans-cis isomerization around the central ethylenic double bond. acs.orgresearchgate.net This process is highly efficient and occurs on an ultrafast timescale, typically within a few picoseconds. researchgate.net The mechanism is analogous to the well-studied photoisomerization of trans-stilbene. acs.org
Upon absorption of light, the trans-isomer is excited to the S1 state. From this state, it can twist around the double bond, leading to a conical intersection with the ground state (S0), which allows for efficient non-radiative relaxation back to either the trans or cis ground state. acs.org The cis isomer of DMASBT is reported to have a very short lifetime of approximately 1 picosecond and, as a result, does not contribute appreciably to the steady-state emission spectrum. acs.orgresearchgate.net
Table 1: Key Isomerization Characteristics
| Property | Finding | Source |
|---|---|---|
| Reaction Type | Photo-induced trans-cis isomerization | acs.orgresearchgate.net |
| Mechanism | Twisting about the ethylenic double bond in the S1 state | acs.org |
| Timescale | A few picoseconds | researchgate.net |
| Cis Isomer Lifetime | ~1 ps | acs.orgresearchgate.net |
| Effect on Emission | Cis isomer does not contribute significantly to steady-state emission | acs.orgresearchgate.net |
Competition Between Fluorescence and Non-Radiative Pathways
The observed fluorescence of this compound is the result of a dynamic competition between radiative decay (fluorescence) and several efficient non-radiative deactivation pathways. researchgate.net The two primary non-radiative channels are the trans-cis photoisomerization and the formation of the TICT state. researchgate.netbsu.by
In fluid, low-viscosity solvents, the non-radiative pathways dominate. acs.org Photoisomerization around the double bond is extremely rapid, providing a highly effective route for the excited state to return to the ground state without emitting a photon. acs.org This is reflected in the very short emission lifetimes, often in the range of 20-50 picoseconds, and consequently, low fluorescence quantum yields in these solvents. acs.org
When these non-radiative pathways are hindered, the fluorescence quantum yield increases markedly. researchgate.net This can be achieved by increasing the viscosity of the solvent. In a viscous environment like glycerol (B35011), the physical restriction on the molecular twisting motions—both the large-scale twisting required for trans-cis isomerization and the rotation around the single bond for TICT state formation—slows down these non-radiative processes. researchgate.netbsu.by As a result, the excited state has a longer lifetime, and a greater fraction of molecules deactivates through the emissive fluorescence pathway. researchgate.net Therefore, the competition between these deactivation channels is highly sensitive to the molecule's local environment.
Table 2: Influence of Environment on Deactivation Pathways
| Condition | Dominant Pathway | Consequence | Source |
|---|---|---|---|
| Low-Viscosity Solvents | Trans-cis photoisomerization | Low fluorescence quantum yield | acs.org |
| Polar Solvents | Intramolecular Charge Transfer (ICT) | Solvatochromic shift in emission | researchgate.netresearchgate.net |
| High-Viscosity Solvents | Fluorescence | Increased fluorescence quantum yield | researchgate.netbsu.by |
| Flexible Environment | Twisted Intramolecular Charge Transfer (TICT) | Fluorescence quenching | mdpi.com |
Computational and Theoretical Chemistry Studies of 2 P Dimethylaminostyryl Benzothiazole
Electronic Structure Calculations
Electronic structure calculations are pivotal in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance between accuracy and computational cost, making it suitable for medium to large-sized systems. proteobiojournal.com For 2-(p-dimethylaminostyryl)benzothiazole (B1239329) and related compounds, DFT calculations are typically employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry.
The process begins with geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. This yields the equilibrium structure in the ground state. Common approaches utilize hybrid functionals, such as Becke's 3-parameter, Lee-Yang-Parr (B3LYP), combined with various basis sets like 6-311G(d,p) or LanL2DZ. proteobiojournal.comkbhgroup.innih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net Once the optimized geometry is found, further calculations can be performed to derive key electronic properties, including the distribution of electric charge, dipole moments, and thermodynamic parameters such as enthalpy and Gibbs free energy. proteobiojournal.com
Table 1: Common DFT Functionals and Basis Sets Used in Benzothiazole (B30560) Studies
| Method Component | Examples | Purpose |
|---|---|---|
| Functional | B3LYP, PBE0, M06-2X, CAM-B3LYP | Approximates the exchange-correlation energy, a key term in DFT calculations. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, LanL2DZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and accuracy. |
| Software | Gaussian, GROMACS, Schrödinger Suite | Computational chemistry software packages that implement these theoretical methods. |
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which can be thought of as the outermost electron-containing orbital, acts as an electron donor. The LUMO is the innermost electron-deficient orbital and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a fundamental parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. scirp.org In contrast, a large HOMO-LUMO gap implies high stability. mdpi.com For this compound, the HOMO is typically localized on the electron-donating dimethylaminophenyl portion, while the LUMO is centered on the electron-accepting benzothiazole moiety, facilitating an intramolecular charge transfer (ICT) upon excitation. The energy gap for related benzothiazole derivatives has been calculated to be in the range of 4.46–4.73 eV. mdpi.com
Table 2: Representative Frontier Molecular Orbital (FMO) Data for Benzothiazole Derivatives
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Significance of ΔE |
|---|---|---|---|---|
| Substituted Benzothiazole 1 | -5.70 | -3.22 | 2.48 | Reflects chemical reactivity and electronic transition energy. researchgate.net |
| Substituted Benzothiazole 2 | -6.65 | -1.82 | 4.83 | A smaller gap suggests easier charge transfer within the molecule. scirp.org |
| Substituted Benzothiazole 3 | - | - | 4.46 | A lower energy gap can correlate with higher chemical reactivity. mdpi.com |
Excited State Calculations
To understand the photophysical properties of this compound, such as its absorption and fluorescence, it is necessary to study its electronically excited states.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of electronically excited states in medium to large molecules. nih.gov It is an extension of DFT that allows for the computation of electronic transition energies and oscillator strengths, which are directly related to experimental absorption and emission spectra. nih.govnih.gov
By applying TD-DFT, researchers can simulate the potential energy surfaces of the molecule in its excited states. This allows for the investigation of photophysical processes such as excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) processes. nih.gov For molecules like this compound, TD-DFT calculations can confirm the nature of the excited state, for instance, by showing that the spin density of the first triplet excited state (T1) is primarily located on the ligand, which is characteristic of an intraligand charge transfer state. nih.gov
A primary application of TD-DFT is the prediction of the maximum absorption (λmax) and emission wavelengths. youtube.com The calculation involves two main steps. First, the ground state geometry is optimized using DFT. Then, a single-point TD-DFT calculation is performed on this geometry to compute the vertical excitation energies, which correspond to the absorption spectrum. youtube.com To predict the emission spectrum, the geometry of the first excited state is optimized, and a subsequent TD-DFT calculation on this optimized excited-state geometry provides the emission energy. nih.govyoutube.com
These computational predictions are invaluable for interpreting experimental spectra and for designing new molecules with desired optical properties. For example, TD-DFT studies on related 2-aminophenyl-benzothiazole derivatives have been used to guide the design of fluorescent probes by predicting how different substituents would shift the emission wavelength. nih.gov Calculated absorption wavelengths for complexes of the parent ligand 2-(4-dimethylaminophenyl)benzothiazole have been reported, showing transitions in the visible region. nih.gov
Table 3: Examples of Computationally Predicted Absorption and Emission Maxima
| Compound/System | Method | Predicted λmax (Absorption) | Predicted λmax (Emission) |
|---|---|---|---|
| Benzothiazole Derivatives | TD-DFT/B3LYP/6-311+G(d,p) | Varies with substituent | >600 nm for select designs nih.gov |
| Platinum Complex of Me2N-pbt | TD-DFT | ~334-402 nm (Multiple transitions) | 478 nm (Fluorescence), 568 nm (Phosphorescence) nih.gov |
| Benznidazole Monomer | TD-DFT/B3LYP/6-311++G(d,2p) | 310 nm | - |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum mechanical methods that focus on electronic structure, MD employs classical mechanics to simulate the behavior of systems containing a large number of atoms, such as a solute molecule in a solvent. frontiersin.org
For a molecule like this compound, MD simulations can provide insights into its conformational dynamics, stability, and interactions with its environment. nih.gov A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box with solvent molecules, and then solving Newton's equations of motion for every atom over a series of small time steps. ajchem-a.complos.org
Conformational Analysis and Torsional Dynamics
Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and conformational landscape of this compound. The molecule's key structural dynamics revolve around the torsional or dihedral angles between the benzothiazole ring, the vinylic bridge, and the dimethylaminophenyl ring.
Quantum-chemical calculations for structurally similar dyes, such as trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), suggest that the ground-state (S₀) geometry of this compound is predominantly planar. researchgate.net This planarity maximizes the π-electron conjugation across the molecule, which is a critical factor for its electronic and optical properties.
Upon photoexcitation to the first excited state (S₁), the molecule undergoes significant geometrical relaxation. Theoretical models indicate that the energy minimum in the excited state corresponds to a twisted intramolecular charge transfer (TICT) conformation. researchgate.net In this TICT state, the dimethylaminophenyl group is twisted approximately 90° relative to the benzothiazole moiety. researchgate.net This rotation decouples the π-systems of the donor and acceptor parts, leading to a non-fluorescent, charge-separated state. The transition from the initially excited planar state to the relaxed TICT state is a key non-radiative decay pathway, and its efficiency is highly dependent on the viscosity of the surrounding medium. researchgate.net
The potential energy surface (PES) as a function of the key torsional angles is often calculated to understand these dynamics. For a related compound, 2-(2-hydroxyphenyl)benzothiazole, DFT studies have identified multiple stable conformers based on the orientation of the hydroxyl group. nih.govresearchgate.net A similar approach for this compound would reveal the energy barriers associated with the rotation around the single and double bonds of the styryl bridge, providing a quantitative understanding of its torsional flexibility.
Table 1: Representative Torsional Angle Data for a Structurally Similar Dye (DMASEBT) in Different Electronic States This table is illustrative, based on findings for analogous compounds.
| Electronic State | Torsional Angle (Phenyl-Vinyl) | Torsional Angle (Vinyl-Benzothiazole) | Energetic State | Reference |
| Ground State (S₀) | ~0° | ~0° | Planar (Energy Minimum) | researchgate.net |
| Excited State (S₁) | ~90° | ~0° | Twisted (TICT, Energy Minimum) | researchgate.net |
Solvent Effects on Molecular Properties
The photophysical properties of this compound are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. Computational studies are essential for interpreting these solvent-dependent shifts in absorption and fluorescence spectra.
Theoretical analyses reveal that while the ground state of the molecule is relatively nonpolar, the excited state possesses a significantly larger dipole moment. nih.gov This is a direct consequence of the intramolecular charge transfer (ICT) that occurs upon photoexcitation, where electron density moves from the electron-donating dimethylaminophenyl group to the electron-accepting benzothiazole nucleus.
This change in dipole moment is computationally modeled and experimentally validated using the Lippert-Mataga equation, which correlates the Stokes shift (the energy difference between the absorption and emission maxima) with the solvent polarity function. researchgate.netresearchgate.net A linear plot of the Stokes shift against the solvent polarity function is a strong indicator of ICT. Theoretical calculations of the ground and excited state dipole moments in different solvent continua (using models like the Polarizable Continuum Model, PCM) corroborate these experimental findings. mdpi.com Studies on various benzothiazole derivatives consistently show that the excited state is more polar than the ground state, explaining the observed red shift in fluorescence in more polar solvents. nih.govnih.gov
Table 2: Calculated Dipole Moments and Spectral Shifts in Solvents of Varying Polarity This table presents typical data trends observed for solvatochromic dyes of this class.
| Solvent | Dielectric Constant (ε) | Calculated Ground State Dipole Moment (μg) (Debye) | Calculated Excited State Dipole Moment (μe) (Debye) | Observed Emission Max (λem) (nm) | Reference |
| Cyclohexane | 2.02 | ~4.5 | ~15 | ~480 | nih.govpsu.edu |
| Dichloromethane | 8.93 | ~5.0 | ~20 | ~530 | nih.govpsu.edu |
| Acetonitrile (B52724) | 37.5 | ~5.2 | ~22 | ~560 | nih.govpsu.edu |
| Water | 80.1 | ~5.5 | ~25 | ~600 | researchgate.netpsu.edu |
Simulation of Spectroscopic Signatures
Computational chemistry provides powerful tools for simulating and interpreting the spectroscopic signatures of molecules, offering a direct link between the observed spectra and the underlying molecular structure and vibrations.
Vibrational Spectra (FT-IR, FT-Raman)
Theoretical simulations of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are routinely performed using DFT calculations, often with the B3LYP functional and basis sets like 6-31G(d,p) or larger. nih.govnih.govnih.gov These simulations yield harmonic vibrational frequencies and intensities, which, after appropriate scaling to account for anharmonicity and other systematic errors, show excellent agreement with experimental spectra. nih.govatlantis-press.com
For this compound, such calculations allow for the unambiguous assignment of complex vibrational bands. Key vibrational modes include:
Benzothiazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the benzothiazole ring system. researchgate.net
Styryl Bridge Vibrations: The C-H out-of-plane bending of the trans-vinylic group, which typically gives a strong band in the FT-IR spectrum.
Dimethylaminophenyl Group Vibrations: The stretching and bending modes associated with the phenyl ring and the C-N bonds of the dimethylamino group.
Potential Energy Distribution (PED) analysis is often coupled with these calculations to determine the contribution of each internal coordinate (bond stretches, angle bends, torsions) to a specific vibrational mode, providing a detailed and reliable assignment of the entire spectrum. atlantis-press.com
Table 3: Representative Calculated Vibrational Frequencies and Assignments This table is illustrative, based on DFT calculations for benzothiazole and related structures.
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (Based on PED) | Reference |
| ~3050 | ~3055 | Aromatic C-H Stretch (Phenyl & Benzothiazole) | researchgate.netresearchgate.net |
| ~1600 | ~1605 | C=C Stretch (Phenyl Ring) | researchgate.netresearchgate.net |
| ~1540 | ~1545 | C=N Stretch (Benzothiazole Ring) | researchgate.net |
| ~1480 | ~1482 | Benzothiazole Ring Framework Vibration | researchgate.netresearchgate.net |
| ~1360 | ~1365 | C-N Stretch (Dimethylamino group) | nih.gov |
| ~970 | ~975 | Trans-vinylic C-H out-of-plane bend | atlantis-press.com |
| ~820 | ~822 | p-substituted Phenyl C-H out-of-plane bend | nih.gov |
Investigation of Non-Linear Optical Properties via Theoretical Models
The pronounced donor-π-acceptor (D-π-A) architecture of this compound makes it a prime candidate for applications in nonlinear optics (NLO). Theoretical models are indispensable for predicting and understanding the NLO response of such chromophores.
The key parameter quantifying the molecular NLO response is the first-order hyperpolarizability (β). Computational methods, primarily DFT and time-dependent DFT (TD-DFT), are used to calculate the components of the β tensor. kfupm.edu.sanih.gov These calculations are often performed using a finite field approach, where the molecule's response to an applied external electric field is computed. neliti.com
Theoretical studies on benzothiazole-based dyes and other D-π-A systems demonstrate that a large β value is associated with a low-energy, high-intensity ICT transition. kfupm.edu.sarsc.org The dimethylamino group acts as a potent electron donor, and the benzothiazole system serves as an effective electron acceptor, leading to a large change in dipole moment upon excitation and, consequently, a high hyperpolarizability. Calculations show that the magnitude of β is highly sensitive to the nature of the donor, acceptor, and the π-conjugated bridge. rsc.org The theoretical values obtained for β can be compared to reference materials like urea (B33335) to gauge the potential of the molecule for second-harmonic generation (SHG) and other NLO applications. nih.govmdpi.com
Table 4: Illustrative Theoretical Non-Linear Optical Properties This table shows typical values calculated for D-π-A dyes using DFT methods.
| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Reference |
| DFT (B3LYP) | 6-311++G(d,p) | ~5-7 | ~40-60 | ~150-300 | kfupm.edu.saneliti.commdpi.com |
| TD-DFT (CAM-B3LYP) | 6-311++G(2d,2p) | ~5-7 | ~45-65 | ~200-400 (dynamic) | mdpi.com |
Applications in Advanced Chemical and Materials Science Research
Fluorescent Probes for Microenvironment Polarity and Viscosity Sensing
The fluorescence characteristics of 2-(p-Dimethylaminostyryl)benzothiazole (B1239329) and its derivatives are highly sensitive to the local environment, making them excellent candidates for fluorescent probes. These molecules, often referred to as "molecular rotors," exhibit changes in their fluorescence quantum yield, lifetime, and emission spectra in response to variations in the polarity and viscosity of their surroundings. researchgate.net
The underlying mechanism for this sensitivity is rooted in the molecule's ability to undergo torsional relaxation and intramolecular charge transfer (ICT) upon photoexcitation. evitachem.com In low-viscosity environments, the molecule can freely undergo internal rotation, providing a non-radiative decay pathway that quenches fluorescence, resulting in a low quantum yield. researchgate.net However, in more viscous or rigid environments, this internal rotation is restricted. This restriction closes the non-radiative decay channel, leading to a significant enhancement in fluorescence intensity and quantum yield. researchgate.netrsc.org
Furthermore, the position of the fluorescence emission spectrum is often sensitive to the polarity of the solvent or microenvironment. researchgate.net This solvatochromic shift arises from the change in the dipole moment of the molecule upon excitation and the subsequent reorientation of solvent molecules around the excited-state fluorophore. This dual sensitivity to both viscosity and polarity allows for detailed mapping of complex microenvironments, such as those found in living cells or polymer matrices. researchgate.netnih.gov
Research on benzothiazole-based dyes has demonstrated their potential to monitor pH and viscosity changes simultaneously. nih.gov For instance, a benzothiazole-functionalized pyronin dye was shown to act as a molecular rotor, responding to viscosity changes and specifically targeting the viscous microenvironment of lysosomes within cells. rsc.org While some styryl derivatives are used to measure intracellular viscosity, the dual-excitation ratio method can provide values independent of system parameters. nih.gov
Table 1: Illustrative Photophysical Properties of a Benzothiazole-based Molecular Rotor in Different Environments Note: This table presents typical data for a molecular rotor dye analogous to this compound to illustrate the principles of viscosity and polarity sensing. Specific values for the title compound may vary.
| Environment | Viscosity (cP) | Polarity | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| Water | ~1 | High | ~420 | ~620 | Very Low (~10⁻⁴) |
| Ethanol (B145695) | ~1.2 | Medium | ~430 | ~610 | Low |
| Glycerol (B35011) | ~1412 | High | ~440 | ~590 | High |
| In Protein Aggregate | High | Low | ~450 | ~580 | Very High |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. mdpi.com Host-guest chemistry, a central concept in this field, utilizes macrocyclic host molecules to encapsulate smaller guest molecules, leading to the formation of new chemical assemblies with unique properties. nih.govrsc.org
Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating nonpolar guest molecules in aqueous solutions. nih.govnih.gov The encapsulation of fluorescent dyes like this compound within a cyclodextrin (B1172386) cavity can significantly alter their photophysical properties.
Studies on closely related molecules, such as 2-(4′-N,N-dimethylamino)phenylimidazo[4,5-b]pyridine, reveal the formation of a 1:1 inclusion complex with β-cyclodextrin. rsc.org In these complexes, the hydrophobic part of the guest molecule, specifically the dimethylaminophenyl ring, is encapsulated within the nonpolar cyclodextrin cavity. rsc.org This encapsulation restricts the rotational freedom of the guest molecule, similar to the effect of a high-viscosity solvent. Consequently, a significant enhancement of fluorescence intensity is often observed. rsc.org The host-guest interaction provides a protected, hydrophobic environment that can shield the guest molecule from external quenchers and enzymatic degradation. nih.gov
The formation of these inclusion complexes can be confirmed using techniques like ¹H NMR spectroscopy, which shows chemical shifts for the protons located inside the cyclodextrin cavity upon guest encapsulation. nih.govrsc.org
The self-assembly of molecules into well-defined nanostructures is a key area of supramolecular chemistry. While host-guest interactions with cyclodextrins are well-documented for similar chromophores, specific research detailing the induction of nanotubular assemblies using this compound was not prominent in the surveyed literature. However, the principles of supramolecular polymerization, often triggered by host-guest complexation, can lead to the formation of various extended structures. nih.gov It is conceivable that under specific conditions, such as with modified cyclodextrins or through controlled solvent changes, inclusion complexes of this compound could self-assemble into higher-order structures like nanotubes, a phenomenon observed for other guest molecules. Further research would be required to explore and characterize such potential assemblies for this specific compound.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. acs.org These materials are crucial for applications in optical switching, frequency conversion, and data storage. acs.org Molecules with a donor-π-acceptor (D-π-A) structure, like this compound, are prime candidates for NLO applications due to their large molecular hyperpolarizabilities.
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). arxiv.orgarcnl.nl The efficiency of this process is related to the first hyperpolarizability (β) of the molecule.
Research on push-pull chromophores incorporating a benzothiazole (B30560) acceptor has shown them to be efficient for SHG. researchgate.netmdpi.com The efficiency can be evaluated by techniques such as Hyper-Rayleigh Scattering (HRS) in solution to determine the β value. For poled polymer films containing NLO chromophores, the efficiency is often reported as the d₃₃ coefficient. reading.ac.uk Studies on polyimides containing benzothiazole-based chromophores have reported d₃₃ values ranging from 35.15 to 45.20 pm/V. reading.ac.uk A vinyl derivative, 4-[(1E)-2-(benzothiazole-2-yl)vinyl]-N,N-dimethylaniline, which is the title compound, has been specifically investigated for its third-order NLO properties. oriprobe.com
Table 2: First Hyperpolarizability (β) of Benzothiazole-Based NLO Chromophores Note: This table includes data for chromophores structurally related to this compound to demonstrate the NLO potential of this class of compounds.
| Compound | Donor Group | π-Bridge/Acceptor System | β (10⁻³⁰ esu) | Measurement Conditions | Reference |
| Derivative 2b | Methoxyl | Thienyl-vinyl-benzothiazole | 1660 | HRS in dioxane, 1064 nm | researchgate.net, mdpi.com |
| p-Nitroaniline (pNA) | Amino | Phenyl | 41.5 | HRS in dioxane, 1064 nm | researchgate.net, mdpi.com |
The NLO response of D-π-A molecules is fundamentally linked to their molecular structure. The key features that govern the magnitude of the hyperpolarizability are:
Electron Donor and Acceptor Strength: The "push-pull" mechanism involves an electron-donating group (the dimethylamino group) pushing electron density through a conjugated π-system (the styryl bridge) to an electron-accepting group (the benzothiazole moiety). researchgate.netmdpi.com The efficiency of this intramolecular charge transfer (ICT) is critical. Increasing the strength of the donor and/or acceptor groups generally leads to a larger NLO response. researchgate.netmdpi.com
π-Conjugated Bridge: The length and nature of the conjugated bridge that connects the donor and acceptor are crucial. researchgate.net An efficient bridge facilitates charge transfer. The planarity of the molecule also plays a role in maximizing electronic communication between the donor and acceptor ends.
Molecular Packing: For second-order NLO effects like SHG, the material must lack a center of inversion at the macroscopic level. acs.org Therefore, the way the chromophores pack in a solid-state crystal or are aligned in a polymer matrix is as important as the molecular hyperpolarizability itself.
Theoretical studies using methods like Density Functional Theory (DFT) help in understanding these structure-property relationships by calculating parameters such as HOMO-LUMO energy gaps, which correlate with molecular reactivity and polarizability. researchgate.netscirp.org
Chemical Sensing and Chemodosimetry Applications (Non-Biological Targets)
The unique photophysical properties of this compound and its derivatives make them highly effective as fluorescent probes and chemosensors for various non-biological targets. evitachem.com These molecules often exhibit changes in their fluorescence intensity or shifts in their emission spectra upon interaction with specific analytes, enabling sensitive and selective detection. Benzothiazole-based probes are particularly noted for their high binding affinity with metal ions and their ability to detect environmentally significant anions and molecules. tezu.ernet.in
Derivatives of benzothiazole have been successfully engineered for the detection of a range of non-biological targets. For instance, these compounds are well-suited for sensing cations due to their electron-rich structure, which promotes strong electrostatic interactions and leads to significant changes in photophysical properties. tezu.ernet.in Research has demonstrated their effectiveness in creating sensors for metal ions like Ni(II), with calculated limits of detection in the parts-per-million (ppm) range. tezu.ernet.in
Beyond metal ions, benzothiazole-based fluorescent probes have been developed for detecting other crucial analytes. A notable application is the detection of hydrazine (B178648) (N₂H₄), a highly toxic and environmentally hazardous substance. rsc.orgrsc.org Probes have been designed that react with hydrazine, causing a distinct "turn-on" fluorescence response. rsc.org This is often achieved through a hydrazine-induced chemical reaction, such as the ring-opening of a lactone group on the probe molecule, which dramatically increases the fluorescence quantum yield. rsc.org Such sensors can be remarkably sensitive, with detection limits reported to be as low as 1.7 nM. rsc.org The high selectivity and rapid response of these probes make them valuable tools for monitoring environmental and industrial samples. rsc.org
The following table summarizes the performance of various benzothiazole-based probes for non-biological targets.
| Probe Type | Target Analyte | Sensing Mechanism | Key Observation | Limit of Detection (LOD) |
| Benzothiazole-Amide Derivative | Ni(II) | Metal Ion Coordination | Fluorescence Quenching | 0.5 ppm tezu.ernet.in |
| Benzothiazole-Coumarin Conjugate | Hydrazine (N₂H₄) | Lactone Ring-Opening | 700-fold "Turn-On" Fluorescence | 1.7 nM rsc.org |
| Benzothiazole-Boronic Ester Derivative | Peroxynitrite (ONOO⁻) | Cleavage of Boronic Ester | "Turn-On" Fluorescence Signal | 25.2 nM nih.gov |
| Benzothiazole-Diphenyl Phosphonate Derivative | Peroxynitrite (ONOO⁻) | Cleavage of Phosphonate Group | "Turn-On" Fluorescence Signal | 12.8 nM nih.gov |
Monitoring of Polymerization Processes
The intense fluorescence and sensitivity to the local environment of styryl-benzothiazole dyes make them suitable candidates for monitoring polymerization reactions in real-time. Optical monitoring provides a non-invasive method to track reaction progress, which is critical for combinatorial materials discovery and process optimization. nih.gov Two primary fluorescence-based techniques where such probes are applicable are Aggregation-Induced Emission (AIE) and Fluorescence Polarization Anisotropy. nih.gov
In AIE-based monitoring, a fluorophore designed to exhibit AIE is incorporated as a monomer or tracer. nih.gov These molecules are typically non-emissive in solution (the monomeric state) but become highly fluorescent upon aggregation or restriction of intramolecular rotation, which occurs as the polymer chain grows and the local viscosity increases. nih.gov A tetraphenylethylene (B103901) (TPE)-labelled norbornene monomer, for example, has been used to monitor ring-opening metathesis polymerization (ROMP), where an increase in emission intensity directly correlates with reaction progression. nih.gov
Fluorescence polarization anisotropy offers a complementary method that is particularly sensitive during the early stages of polymerization. nih.gov In this technique, a fluorescent tracer molecule is added to the reaction mixture. As the polymerization proceeds and the molecular weight of the polymer increases, the rotational mobility of the tracer molecule becomes restricted. This restriction leads to an increase in the measured fluorescence anisotropy. nih.gov This method has been successfully used to monitor the ROMP of monomers like norbornene, providing valuable data on the initial formation of polymer chains. nih.gov The combination of AIE and anisotropy monitoring can provide a comprehensive view of the polymerization process across a wide temporal range. nih.gov
The table below outlines the principles of these monitoring techniques.
| Monitoring Technique | Principle | Information Gained | Applicable Stage |
| Aggregation-Induced Emission (AIE) | Increased fluorescence as molecular motion is restricted during polymer growth. nih.gov | Correlates to high molecular weight formation. nih.gov | Later stages of polymerization. nih.gov |
| Fluorescence Polarization Anisotropy | Increased anisotropy as the rotation of a fluorescent probe is hindered by rising viscosity. nih.gov | Detects initial polymer formation and changes in viscosity. nih.gov | Early stages of polymerization. nih.gov |
Integration into Functional Organic Materials
The compound this compound, and more broadly 2-arylbenzothiazoles, serve as valuable building blocks for the creation of advanced functional organic materials due to their robust structure and desirable photophysical properties. nih.gov Their donor-acceptor architecture leads to interesting charge-transfer characteristics, making them suitable for applications in light-emitting devices and photosensitizers. nih.gov
One significant area of application is the incorporation of these molecules as ligands in organometallic complexes, particularly cycloplatinated complexes. nih.gov When 2-(4-dimethylaminophenyl)benzothiazole (Me₂N-pbtH) is used as a cyclometalating ligand with platinum, the resulting complexes exhibit unique optical properties, such as dual fluorescence and phosphorescence. nih.gov This dual emission arises from the slow rate of intersystem crossing from the singlet excited state to the triplet state, allowing both radiative pathways to compete. nih.gov
These platinum complexes can function as photosensitizers, capable of generating singlet oxygen upon irradiation, which has applications in photodynamic therapy and photocatalysis. nih.gov Furthermore, the emission profile of these materials can be fine-tuned, with some complexes producing warm-white light, demonstrating their potential for use in solid-state lighting and display technologies. nih.gov The integration of the benzothiazole moiety into these larger, functional systems leverages its inherent electronic properties to impart specific, desirable functions to the final material.
Research into novel acrylate (B77674) polymers has also involved the use of benzothiazole derivatives, such as N-(benzothiazole-2-yl) maleimide, as a monomer in emulsion polymerization. ekb.eg The incorporation of the benzothiazole unit into polymer backbones can enhance the thermal stability and modify the chemical properties of the resulting materials. ekb.eg
The following table details examples of functional materials incorporating a this compound-type structure.
| Material Type | Integrated Compound | Resulting Properties | Potential Application |
| Cycloplatinated Complex | 2-(4-dimethylaminophenyl)benzothiazole (Me₂N-pbtH) | Dual fluorescence and phosphorescence, singlet oxygen generation. nih.gov | Theranostics, Photodynamic Therapy, White-Light Emitters. nih.gov |
| Acrylate Polymer | N-(benzothiazole-2-yl) maleimide | Enhanced thermal stability. ekb.eg | High-performance polymers. ekb.eg |
Applications As Advanced Research Tools in Biological Systems Excluding Clinical Studies
Fluorescent Probes for Protein Aggregation Studies
One of the primary applications of 2-(p-Dimethylaminostyryl)benzothiazole (B1239329) is as a fluorescent probe for the investigation of protein aggregates, which are hallmarks of several neurodegenerative diseases.
Detection and Characterization of Amyloid Fibrils
This compound and its derivatives are instrumental in detecting and characterizing amyloid fibrils, which are insoluble fibrous protein aggregates. nih.govrsc.org When these molecules bind to amyloid fibrils, such as those formed by insulin (B600854), their fluorescence intensity increases, and the emission spectrum experiences a blue-shift. nih.gov This phenomenon allows for the sensitive detection of these protein structures.
Derivatives of this compound, like 2-(4′-methylaminophenyl)benzothiazole (BTA-1), have demonstrated a high affinity for amyloid-β (Aβ) fibrils. nih.gov Studies have shown that the binding of these probes to brain homogenates from Alzheimer's disease patients is predominantly to the amyloid component. nih.govjohnshopkins.edu
Table 1: Research Findings on the Detection of Amyloid Fibrils
| Derivative | Target Aggregate | Key Finding | Reference |
|---|---|---|---|
| This compound | Insulin Amyloid Fibrils | Increased fluorescence and blue-shift in emission upon binding. | nih.gov |
| 2-(4′-Methylaminophenyl)benzothiazole (BTA-1) | Aβ Fibrils | High affinity and specific binding to amyloid deposits in postmortem brain tissue. | nih.govjohnshopkins.edu |
| Push-Pull Benzothiazole (B30560) (PP-BTA) Derivatives | Aβ(1-42) and α-synuclein aggregates | Significant increase in fluorescence intensity upon binding. | nih.gov |
| trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT) | Insulin Amyloid Fibrils | Exhibits two distinct binding modes with different affinities and stoichiometries. | researchgate.net |
Comparative Studies with Established Probes
The efficacy of this compound derivatives is often benchmarked against Thioflavin T (ThT), the "gold standard" for amyloid fibril detection. nih.gov A notable analogue, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT), was developed as an alternative to ThT. nih.gov
DMASEBT's spectral properties are shifted approximately 100 nm closer to the "transparent window" of biological tissues compared to ThT, offering a significant advantage for in vivo imaging. researchgate.net While both dyes show similarities in their binding mechanisms to amyloid fibrils, DMASEBT is reported to be more fluorescent, making it an excellent tool for labeling amyloid samples. nih.govresearchgate.netnih.gov
Table 2: Comparison of this compound Analogues and Thioflavin T
| Probe | Advantage over Thioflavin T | Common Application | Reference |
|---|---|---|---|
| trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT) | Spectra shifted towards the "transparent window" of biological tissues. | Detection and structural study of amyloid fibrils. | researchgate.netnih.gov |
| 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) | More fluorescent than ThT. | Labeling amyloid samples. | nih.gov |
| 2-(4′-Methylaminophenyl)benzothiazole (BTA-1) | Uncharged derivative with good brain entry and clearance. | In vivo imaging of amyloid deposits. | nih.gov |
Binding Mechanisms to Protein Aggregates
The fluorescence of this compound and its analogues, much like Thioflavin T, is significantly enhanced upon binding to amyloid fibrils due to the restriction of intramolecular rotation. researchgate.net Quantum-chemical calculations have confirmed the molecular rotor nature of DMASEBT, which is similar to ThT. researchgate.net This restriction of torsional fluctuations between the benzothiazole and aminobenzene rings upon incorporation into the fibrils leads to a higher fluorescence quantum yield. researchgate.net
Studies using equilibrium microdialysis have revealed that probes like DMASEBT can have multiple binding modes to amyloid fibrils, each with different affinities and stoichiometries. researchgate.net This suggests a complex interaction between the dye and the fibril structure. The binding is thought to occur along the β-sheet grooves of the amyloid fibril.
Cellular Imaging Research (In Vitro Studies)
The utility of this compound extends to in vitro cellular imaging, where its fluorescent properties are harnessed to probe cellular environments and processes.
Probing Cellular Microenvironments
Derivatives of this compound are sensitive to the local microenvironment. Changes in viscosity and polarity within cellular compartments can alter their fluorescence characteristics. This sensitivity allows researchers to probe the physical properties of different cellular regions. For instance, the fluorescence lifetime of these probes can change in response to the mechanical environment, such as membrane tension. researchgate.net
Table 3: Applications in Probing Cellular Microenvironments
| Probe Derivative | Cellular Target | Microenvironmental Factor Probed | Reference |
|---|---|---|---|
| (E)-1-[3-(diethoxyphosphoryl)propyl]-4-[4-(diethylamino)styryl]pyridin-1-ium bromide (ASP-PE) | Plasma membrane and mitochondria | Membrane tension and local mechanical environment. | researchgate.net |
Investigation of Cellular Processes
The ability of certain this compound derivatives to selectively accumulate in specific organelles makes them valuable tools for studying cellular processes. nih.govnih.gov For example, the uncharged compound Me2N-pbtH, a 2-(4-dimethylaminophenyl)benzothiazole ligand, and its cycloplatinated complexes have been shown to specifically accumulate in the Golgi apparatus of living cells. nih.govnih.gov This allows for targeted investigation of this organelle's function and dynamics.
Furthermore, some derivatives can be used to monitor cellular events like sporulation in bacteria. For instance, 2-(4'-methylaminophenyl) benzothiazole (BTA-1) and 2-(4-aminophenyl) benzothiazole (APBT) have been used to stain the outer layers of vegetative cells, mother cells, forespores, and mature spores of Bacillus subtilis, indicating they bind to the cell membrane and/or cell wall. nih.gov
Table 4: Applications in Investigating Cellular Processes
| Probe Derivative | Cellular Process/Organelle Targeted | Key Finding | Reference |
|---|---|---|---|
| Me2N-pbtH and its cycloplatinated complexes | Golgi apparatus targeting | Specific accumulation in the Golgi apparatus, enabling targeted studies. | nih.govnih.gov |
| 2-(4'-methylaminophenyl) benzothiazole (BTA-1) and 2-(4-aminophenyl) benzothiazole (APBT) | Bacillus subtilis sporulation | Fluorescence detected in the outer layers of various cell stages, indicating binding to the cell membrane/wall. | nih.gov |
Interaction with Biomolecules
The unique fluorescent characteristics of this compound make it a valuable probe for studying the structure and dynamics of key biological macromolecules. Its interaction with nucleic acids and protein assemblies provides researchers with insights into complex biological processes at the molecular level.
Binding to DNA Nanoassemblies
While direct studies on the interaction of this compound with DNA nanoassemblies are not extensively documented, the binding characteristics of benzothiazole derivatives to DNA are well-established, offering a framework for understanding these potential interactions. Benzothiazoles have been shown to interact with DNA, and this interaction is a primary target in various research applications. researchgate.net The binding affinity and mode can be influenced by the specific substituents on the benzothiazole core. For instance, certain benzothiazole derivatives exhibit a preference for binding within the minor groove of AT-rich DNA sequences. researchgate.net This binding is often accompanied by significant stabilization effects and can be observed through techniques like circular dichroism. researchgate.net
The general mechanism for the interaction of small molecules like benzothiazoles with DNA involves several modes, including intercalation between base pairs, minor or major groove binding, and external electrostatic binding. The specific mode is determined by the molecule's structure, size, and charge. For example, pyrazole-linked benzothiazole-β-naphthol derivatives have been shown to bind to the minor groove of DNA. researchgate.net This interaction is a critical aspect of their function as potential topoisomerase I inhibitors in a research context. researchgate.net Given that DNA nanoassemblies are constructed from DNA strands, it is plausible that this compound would interact with these structures in a manner consistent with its binding to natural DNA, potentially serving as a fluorescent marker for visualizing and characterizing these nanoscale architectures.
Characterization of Protein-Surfactant Aggregates
The formation of protein aggregates is a significant concern in the development of protein therapeutics and is a subject of intense research. nih.govhuji.ac.il Fluorescent probes are instrumental in detecting and characterizing these aggregates. This compound and its analogs are particularly useful in this regard due to their sensitive fluorescent response to changes in their local environment.
A close analog, 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2), has been specifically studied for its interaction with insulin amyloid fibrils, a type of protein aggregate. nih.gov Upon binding to these fibrils, BTA-2 exhibits a notable blue-shift in its emission spectrum and a significant increase in fluorescence intensity. nih.gov This phenomenon, where the fluorescence is enhanced upon binding to a hydrophobic environment like that found in protein aggregates, makes it an excellent tool for their detection. nih.gov In comparative studies, BTA-2 was found to be more fluorescent than the commonly used amyloid marker, Thioflavin T (ThT), highlighting its potential as a superior dye for labeling amyloid samples in research settings. nih.gov
The mechanism behind this enhanced fluorescence is related to the molecular rotor nature of these dyes. researchgate.net In aqueous solutions, the molecule can undergo torsional relaxation, a non-radiative decay pathway that quenches fluorescence. However, when bound within the rigid structure of a protein aggregate, this rotational freedom is restricted, leading to a dramatic increase in fluorescence quantum yield. researchgate.net This property allows for the sensitive detection of even small quantities of aggregated protein. researchgate.net
| Property | Observation with 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) and Protein Aggregates | Reference |
| Fluorescence Emission | Blue-shift in the emission spectrum upon binding to insulin amyloid fibrils. | nih.gov |
| Fluorescence Intensity | Significant increase upon binding to insulin amyloid fibrils. | nih.gov |
| Comparative Fluorescence | More fluorescent than Thioflavin T when bound to amyloid samples. | nih.gov |
Photopharmaceutical Tool Development for Biological Research (Non-Therapeutic/Non-Clinical)
The development of photopharmaceutical tools allows for the spatial and temporal control of biological processes using light, offering a high degree of precision in research applications. This compound and related compounds are being explored for such applications due to their photoresponsive properties. researchgate.net
These styrylbenzothiazoles are being investigated as a scaffold for photopharmaceuticals that can be switched between an active and inactive state by illumination with light of a specific wavelength. researchgate.net This photoisomerization capability, typically between a trans and a cis isomer, can be harnessed to control their interaction with biological targets. researchgate.net The trans isomer is often the more stable and fluorescent form, while the cis isomer is typically non-fluorescent and has a short lifetime. researchgate.net This light-induced switching provides a mechanism to modulate biological activity in a controlled manner for research purposes.
Furthermore, related benzothiazole-based compounds have been shown to act as photosensitizers, which upon irradiation, can generate reactive oxygen species (ROS). nih.govmdpi.com This property is the foundation of photodynamic applications. In a non-therapeutic research context, this can be used to induce localized oxidative stress in cellular systems to study cellular responses and signaling pathways. For instance, cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole have demonstrated the ability to generate singlet oxygen upon irradiation, highlighting their potential as tools in photodynamic research. nih.gov
| Application Area | Key Feature of this compound Derivatives | Research Utility | Reference |
| Photoswitchable Probes | Photoisomerization between trans and cis forms. | Spatiotemporal control of interaction with biological targets. | researchgate.net |
| Photosensitizers | Generation of reactive oxygen species (ROS) upon irradiation. | Induction of localized oxidative stress for studying cellular responses. | nih.govmdpi.com |
Structure Photophysical Property Relationships and Design Principles for 2 P Dimethylaminostyryl Benzothiazole Systems
Influence of Electron Donor and Acceptor Groups
The photophysical characteristics of styrylbenzothiazole (B8753269) systems are profoundly influenced by the electronic nature of their constituent parts: the electron-donating dimethylaminophenyl group and the electron-accepting benzothiazole (B30560) moiety. This donor-π-acceptor (D-π-A) architecture is fundamental to its operation.
The dimethylamino group acts as a strong electron donor, while the benzothiazole unit serves as the electron acceptor. rsc.org Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating part, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting part. This process creates an excited state with significant charge separation, known as an intramolecular charge transfer (ICT) state. researchgate.net
The strength of the donor and acceptor groups directly modulates the energy of the HOMO and LUMO levels and, consequently, the energy gap. Introducing stronger electron-donating groups or more potent electron-withdrawing groups can systematically tune the absorption and emission spectra. For instance, substituting the benzothiazole ring with electron-withdrawing groups can lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov Conversely, replacing the dimethylamino group with a weaker donor would result in a blue-shift. This principle allows for the fine-tuning of the dye's color and emission properties for specific applications. nih.govnih.gov In related systems, electron-donating groups are thought to stabilize the positive charge and favor conjugation, decreasing the π–π* energy gap and shifting absorption to higher wavelengths. nih.gov
The following table demonstrates the effect of substituting electron-donating and electron-withdrawing groups on the photophysical properties of related benzothiazole-based dyes.
| Compound Modification | Electron Group Type | Effect on Absorption (λ_max) | Effect on Emission (λ_em) | Reference |
| Adding -OCH3 or -OCH2CH3 to benzothiazole ring | Electron-Donating | Red-shift | Red-shift | nih.gov |
| Adding -Cl to benzothiazole ring | Electron-Withdrawing | Red-shift | Red-shift | nih.gov |
| Adding -CF3 to quinoline (B57606) ring (in Thiazole (B1198619) Orange) | Electron-Withdrawing | Red-shift | Red-shift | nih.gov |
| Adding Fluorine to benzothiazole ring (in Thiazole Orange) | Electron-Withdrawing | Blue-shift | Blue-shift | nih.gov |
This interactive table is based on data for analogous benzothiazole and cyanine (B1664457) dye systems to illustrate general principles.
Role of Steric Hindrance and Molecular Rigidity on Fluorescence Efficiency
A key characteristic of 2-(p-Dimethylaminostyryl)benzothiazole (B1239329) and similar "molecular rotor" dyes is their low fluorescence quantum yield in low-viscosity solvents. nih.gov This is primarily due to efficient non-radiative decay pathways that compete with fluorescence. The main deactivation mechanism is a photo-induced trans-cis isomerization around the central carbon-carbon double bond of the styryl group. researchgate.net This twisting motion allows the excited state energy to be dissipated as heat rather than light.
When the molecule's ability to rotate is hindered, this non-radiative decay channel is suppressed, leading to a dramatic increase in fluorescence quantum yield. This phenomenon is known as Restriction of Intramolecular Rotation (RIR). researchgate.net Molecular rigidity can be imposed in several ways:
High Viscosity: In viscous solvents like glycerol (B35011), the solvent cage restricts the twisting motion, causing a significant enhancement in fluorescence. researchgate.net
Aggregation: In poor solvents, the molecules may aggregate. In the aggregated state, the close packing and intermolecular interactions physically lock the molecules in place, restricting rotation and leading to Aggregation-Induced Emission (AIE). nih.govnih.gov
Binding to Macromolecules: When the dye binds to a sterically constrained site, such as the β-sheet structures of amyloid fibrils, its rotation is severely limited. researchgate.net This is the principle behind its use as a fluorescent probe for detecting such protein aggregates. researchgate.netfigshare.com
Introducing bulky substituents that create steric hindrance can also impede the rotational freedom of the molecule, thereby enhancing its fluorescence efficiency even in less viscous environments. nih.gov For example, studies on related compounds have shown that introducing a tert-butyl group can influence aggregation behavior and the degree of fluorescence enhancement due to steric effects. nih.gov Therefore, designing more rigid molecular skeletons is a key strategy for creating brighter and more efficient fluorophores based on this scaffold. nih.govbohrium.com
Impact of Molecular Environment on Photophysical Response
The photophysical properties of this compound are exceptionally sensitive to its immediate molecular environment, a characteristic that makes it a valuable sensor. This sensitivity manifests primarily as changes in its fluorescence spectrum and intensity in response to solvent polarity, viscosity, and aggregation state.
Solvatochromism: The compound displays pronounced solvatochromism, where the position of its absorption and emission bands changes with the polarity of the solvent. researchgate.netresearchgate.net This is a direct consequence of its large change in dipole moment between the ground state and the more polar ICT excited state. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift in the emission spectrum. researchgate.net This property allows the dye to probe the polarity of its microenvironment. researchgate.net
Viscosity Sensitivity: As a molecular rotor, the fluorescence quantum yield of DMASBT is strongly dependent on the viscosity of its surroundings. researchgate.net In low-viscosity solvents like ethyl acetate, the molecule can freely rotate, leading to efficient non-radiative decay and very weak fluorescence. In highly viscous solvents such as glycerol, this rotation is restricted, which closes the non-radiative pathway and causes a dramatic increase in fluorescence intensity. researchgate.net For example, the fluorescence quantum yield in glycerol can be over 20 times greater than in ethyl acetate. researchgate.net This makes it an excellent probe for measuring microviscosity in systems like biological membranes or polymer solutions. rsc.orgcore.ac.ukmdpi.com
Aggregation-Induced Emission (AIE): DMASBT and its derivatives can exhibit aggregation-induced emission (AIE). nih.gov While they are weakly emissive when molecularly dissolved in a good solvent, they become highly fluorescent upon aggregation in a poor solvent (e.g., in a THF/water mixture). nih.govudel.edu This AIE effect is caused by the restriction of intramolecular rotations in the aggregated state, which blocks the non-radiative decay channels and forces the excited state to relax via fluorescence. nih.govrsc.org
Strategies for Tuning Emission Wavelengths and Quantum Yields
The emission wavelength (color) and fluorescence quantum yield (brightness) of this compound systems can be rationally engineered through specific structural modifications.
Tuning Emission Wavelengths: A primary strategy for tuning the emission wavelength is to modify the energy gap between the HOMO and LUMO. This can be achieved by:
Modulating Donor/Acceptor Strength: Introducing stronger electron-donating groups (e.g., replacing dimethylamino with a more potent donor) or stronger electron-withdrawing groups on the benzothiazole moiety lowers the energy gap, resulting in a bathochromic (red) shift in both absorption and emission. nih.govnih.gov
Extending π-Conjugation: Extending the conjugated bridge between the donor and acceptor groups is a well-established method for red-shifting the emission. nih.gov However, this can also increase molecular size and hydrophobicity.
Complexation: In related 2-(2-hydroxyphenyl)-benzothiazole (HBT) systems, complexation with a boron atom has been shown to mimic the excited state, significantly red-shifting the emission wavelength into the near-infrared region without substantially increasing the molecular size. nih.govfrontiersin.orgnih.gov
Tuning Quantum Yields: The key to high quantum yield is the suppression of non-radiative decay pathways. Strategies include:
Molecular Rigidification: As discussed, increasing the rigidity of the molecular structure is the most effective way to enhance fluorescence. This can be achieved by incorporating the rotatable bonds into a more rigid, fused ring system or by introducing bulky groups that sterically hinder rotation. nih.govrsc.org
Optimizing Substituent Positions: The placement of substituents can have a profound impact. A study on benzothiazole-difluoroborates showed that isomeric molecules, with identical substituents at different positions, could have quantum yields ranging from nearly zero to almost 100%. nih.govrsc.org This highlights the complex relationship between structure and the efficiency of radiative versus non-radiative decay.
Introducing Specific Functional Groups: The introduction of certain groups can suppress non-radiative decay. For example, adding a cyano group to related HBT molecules was found to dramatically increase the fluorescence quantum yield in solution by inhibiting non-radiative processes. mdpi.com
The following table summarizes the impact of various design strategies on the photophysical properties of benzothiazole-based dyes.
| Strategy | Effect on Emission Wavelength (λ_em) | Effect on Quantum Yield (Φ_f) | Reference |
| Increase Donor/Acceptor Strength | Red-shift | Variable | nih.govnih.gov |
| Extend π-Conjugation | Red-shift | Variable | nih.gov |
| Increase Molecular Rigidity | Minimal Shift | Increase | nih.govbohrium.com |
| Induce Aggregation (AIE) | Variable Shift | Increase | nih.gov |
| Boron Complexation (on HBT) | Significant Red-shift | Increase | nih.govfrontiersin.org |
This interactive table summarizes general design principles for tuning the photophysical properties of benzothiazole-based fluorophores.
Design Concepts for Enhanced Probe Specificity and Sensitivity
The inherent sensitivity of the this compound scaffold to its environment makes it an excellent platform for developing fluorescent probes, particularly for detecting amyloid-beta (Aβ) aggregates associated with Alzheimer's disease. nih.govresearchgate.net
Enhancing Specificity: Probe specificity is crucial to ensure that the fluorescence signal originates only from the target of interest. Design concepts for improving specificity include:
Structural Mimicry: Probes are designed to have a high affinity for the binding pockets in Aβ fibrils, which are characterized by cross-β-sheet structures. The planar, conjugated structure of DMASBT analogues is well-suited for this type of intercalation. researchgate.net
Minimizing Off-Target Binding: Modifications are made to the probe's structure to reduce its interaction with other biological macromolecules, such as bovine serum albumin (BSA) and other protein aggregates like α-synuclein. figshare.comnih.gov This ensures that the probe is highly specific to Aβ aggregates.
Blood-Brain Barrier Permeability: For in vivo brain imaging, the probe must be able to cross the blood-brain barrier (BBB). This is typically achieved by designing small, lipophilic molecules. figshare.comnih.gov
Enhancing Sensitivity: The sensitivity of a probe is determined by its ability to produce a strong, detectable signal in the presence of very small amounts of the target. Key design strategies include:
Maximizing Fluorescence Turn-On: The ideal probe has a very low fluorescence quantum yield when free in solution but becomes intensely fluorescent upon binding to its target. This large contrast, or turn-on ratio, is a hallmark of molecular rotors like DMASBT. figshare.com For instance, the probe RM-28, a benzothiazole derivative, exhibited a 7.5-fold increase in fluorescence upon binding to Aβ aggregates. figshare.comnih.gov
High Binding Affinity: A strong and specific binding interaction, quantified by a low dissociation constant (Kd), ensures that the probe binds effectively to the target even at low concentrations. figshare.comnih.gov The RM-28 probe, for example, showed a high affinity for Aβ aggregates with a Kd value of 175.69 nM. figshare.comnih.gov
Red-Shifted Emission: Designing probes with emission in the red or near-infrared region (>600 nm) is highly desirable for biological imaging, as it minimizes interference from autofluorescence from biological tissues and allows for deeper tissue penetration. researchgate.netnih.gov
Coordination Chemistry and Metal Complexation Research Involving 2 P Dimethylaminostyryl Benzothiazole
Synthesis of Metal-Organic Complexes with 2-(P-Dimethylaminostyryl)benzothiazole (B1239329) as a Ligand
The synthesis of metal-organic complexes utilizing this compound (often abbreviated as Me2N-pbtH) as a ligand has been a focus of research, particularly in the creation of cyclometalated compounds. nih.gov A common strategy involves the reaction of the Me2N-pbtH ligand with a metal precursor, leading to the formation of a C-N cyclometalated complex. For instance, cycloplatinated complexes have been synthesized where the Me2N-pbtH ligand coordinates to a platinum center. nih.govnih.gov
One synthetic route to platinum(II) complexes involves the displacement of a coordinated ligand in a precursor complex by Me2N-pbtH. nih.gov For example, mono- and dinuclear cycloplatinated complexes have been prepared by reacting a cyclometalated platinum precursor with bioactive phosphine (B1218219) ligands. nih.gov The synthesis of these complexes is often straightforward and can be achieved through the displacement of a hemilabile ligand from the starting platinum complex by other ligands like phosphines. nih.gov
The general synthetic approach for creating metal complexes with benzothiazole-derived ligands can be seen in the preparation of Co(III) and Ru(III) complexes. biointerfaceresearch.com In these syntheses, a methanolic solution of the benzothiazole-based ligand is heated with a methanolic solution of the respective metal salt (e.g., CoCl₂·6H₂O or RuCl₃·2H₂O) under reflux for several hours. biointerfaceresearch.com The resulting complexes can then be isolated and purified. biointerfaceresearch.com Similar methods have been employed for the synthesis of complexes with other transition metals like copper, nickel, and zinc. researchgate.netiiardjournals.org
The synthesis of these metal complexes is typically confirmed through various characterization techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. nih.gov
Spectroscopic and Electrochemical Characterization of Metal Complexes
The structural and electronic properties of metal complexes derived from this compound are extensively studied using a variety of spectroscopic and electrochemical techniques. These characterization methods are crucial for confirming the successful synthesis of the complexes and for understanding their fundamental properties.
The synthesized complexes are routinely characterized by conventional methods such as ESI-MS (Electrospray Ionization Mass Spectrometry), ¹H, ³¹P{¹H}, ¹⁹F{¹H}, and ¹³C{¹H} NMR (Nuclear Magnetic Resonance) spectroscopy, and CHN elemental analysis. nih.gov For instance, the ¹H NMR spectra of metal complexes show characteristic shifts in the signals of the ligand's protons upon coordination to the metal center. mdpi.com
UV-visible absorption spectroscopy is another key technique used to investigate the electronic transitions within these complexes. The low-energy absorption bands in the spectra of cycloplatinated complexes of Me2N-pbt are often assigned to intramolecular charge transfer (ILCT) transitions with significant character from the dimethylamino group to the benzothiazole (B30560) moiety. nih.gov
Electrochemical properties of related metal complexes have been explored using techniques like cyclic voltammetry (CV). researchgate.net CV measurements can provide information about the redox characteristics of the metal complexes, which is important for applications in areas such as photocatalysis and sensing. researchgate.net
Powder X-ray diffraction (XRD) analysis can be employed to determine the crystalline structure and atomic spacing of the metal complexes in the solid state. mdpi.comnih.gov
| Technique | Information Obtained | Reference |
| NMR Spectroscopy | Confirms the molecular structure and coordination environment of the metal ion. | nih.govmdpi.com |
| ESI-Mass Spectrometry | Determines the mass-to-charge ratio, confirming the molecular weight of the complex. | nih.gov |
| UV-Visible Spectroscopy | Investigates electronic transitions, such as ligand-centered and charge-transfer bands. | nih.govmdpi.com |
| Cyclic Voltammetry | Characterizes the redox properties of the metal complexes. | researchgate.net |
| Elemental Analysis | Confirms the elemental composition of the synthesized complexes. | nih.gov |
| Powder X-ray Diffraction | Provides information on the crystalline phase and structure of the complexes. | mdpi.comnih.gov |
Influence of Metal Coordination on Photophysical Properties
The coordination of metal ions to this compound has a profound impact on its photophysical properties, leading to novel luminescent behaviors. A significant finding is that cycloplatinated complexes of Me2N-pbt can exhibit dual emission, consisting of both fluorescence and phosphorescence. nih.govnih.gov These emissions are attributed to an intraligand charge transfer (¹ILCT) state and a metal-perturbed triplet state (³ILCT), respectively. nih.govresearchgate.net
The ratio between the fluorescent and phosphorescent emissions in these complexes can be dependent on the excitation wavelength, allowing for the generation of warm-white light emission in some cases. nih.govnih.gov In aerated solutions, the phosphorescent emission is often quenched due to photoinduced electron transfer to molecular oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂). nih.govnih.gov This property is particularly relevant for applications in photodynamic therapy.
The introduction of different metal ions can significantly alter the photophysical parameters of benzothiazole-substituted compounds. nih.gov For example, studies on phthalocyanines substituted with benzothiazole have shown that the type of central metal ion (such as zinc or lead) influences properties like fluorescence quantum yields and the efficiency of singlet oxygen generation. nih.gov The presence of a heavy metal atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state, thereby promoting phosphorescence and singlet oxygen production. nih.gov
The photophysical properties of these metal complexes, such as their emission wavelengths and quantum yields, are crucial for their potential applications in fields like bioimaging and light-emitting devices. mdpi.comnih.gov
| Property | Effect of Metal Coordination | Reference |
| Emission | Can induce dual fluorescence and phosphorescence from ILCT states. | nih.govnih.gov |
| Emission Tuning | The ratio of fluorescence to phosphorescence can be dependent on the excitation wavelength. | nih.gov |
| Singlet Oxygen Generation | Phosphorescent complexes can act as photosensitizers to produce ¹O₂. | nih.govnih.gov |
| Quantum Yield | The central metal ion influences the fluorescence and singlet oxygen quantum yields. | nih.gov |
Research Applications of Metal-Complexed Derivatives
The unique properties of metal complexes of this compound and related structures have led to their investigation in a variety of research applications.
One of the most promising areas is in biomedicine, particularly for cancer therapy and diagnosis. The ability of some cycloplatinated complexes to generate singlet oxygen upon irradiation makes them potential photosensitizers for photodynamic therapy (PDT). nih.govnih.gov In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer to produce reactive oxygen species, like singlet oxygen, which are cytotoxic to cancer cells. nih.gov For example, a cycloplatinated complex of Me2N-pbtH has demonstrated the ability to produce singlet oxygen with a quantum yield of 34% in acetonitrile (B52724) solution. nih.gov
Furthermore, these luminescent metal complexes are being explored for bioimaging applications. Their ability to emit light allows for the visualization of their localization within cells. nih.govnih.gov Research has shown that some platinum complexes of Me2N-pbtH specifically accumulate in the Golgi apparatus of cancer cells, making them useful as probes for this organelle. nih.govnih.gov The combination of imaging and therapeutic properties in a single molecule gives rise to "theranostic" agents, which can be used for both diagnosis and therapy. nih.gov
Beyond biomedical applications, metal complexes of benzothiazole derivatives are being investigated for use in optoelectronic devices. For example, iridium(III) complexes based on Me2N-pbt have been reported as yellow phosphorescent materials, suggesting their potential for use in organic light-emitting diodes (OLEDs). nih.gov Boron-based complexes of benzothiazole derivatives have also shown promise in OLED technology and as sensory materials. nih.gov
Emerging Research Frontiers and Future Prospects
Advanced Sensing Platforms Development
The intrinsic fluorescence of 2-(p-Dimethylaminostyryl)benzothiazole (B1239329) and its sensitivity to the local environment make it an exceptional candidate for advanced sensing platforms. Research is actively focused on harnessing these properties for various analytical and diagnostic purposes.
Viscosity Sensing: The compound and its derivatives act as molecular rotors, where their fluorescence quantum yield is highly dependent on the viscosity of the surrounding medium. nih.gov In low-viscosity environments, intramolecular rotation leads to non-radiative decay pathways, quenching fluorescence. However, in more viscous media, this rotation is restricted, causing a significant enhancement in fluorescence intensity. nih.govresearchgate.net This "turn-on" response is being exploited to map viscosity changes within living cells and organisms like zebrafish, providing insights into cellular health and disease states. nih.govnih.gov For instance, a lysosome-targetable fluorescent probe based on a benzothiazole (B30560) derivative demonstrated a linear detection range for viscosity from 1.62 cP to 851.6 cP. nih.gov
Ion and Small Molecule Detection: Researchers have successfully modified the this compound scaffold to create chemosensors for specific ions and molecules. For example, derivatives have been designed to detect hypochlorite (B82951) (OCl⁻) with a "turn-off" fluorescent response. nih.gov Other designs have shown high selectivity for cyanide ions (CN⁻) by inhibiting intramolecular charge transfer (ICT), which quenches the fluorescence. mdpi.com
DNA and Biomolecule Recognition: Benzothiazole-based dyes are widely explored for nucleic acid detection, often functioning as "light-up" probes that exhibit enhanced fluorescence upon binding to double-stranded DNA (dsDNA). researchgate.netsci-hub.st This interaction, which restricts the molecule's rotational freedom, provides a sensitive method for DNA quantification in applications like gel electrophoresis and real-time PCR, offering a less toxic alternative to traditional stains like ethidium (B1194527) bromide. sci-hub.st Furthermore, analogues are used to detect and study the structure of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The binding of these probes to the hydrophobic pockets of amyloid aggregates restricts intramolecular rotation, leading to a strong fluorescence signal. nih.gov
Integration into Smart Materials and Responsive Systems
The ability of this compound to change its properties in response to external stimuli is a key feature for its integration into smart materials.
Photo-Switchable Systems: The styrylbenzothiazole (B8753269) core contains a C=C double bond that can undergo photoisomerization from the trans to the cis form upon irradiation. researchgate.net This reversible process can be used to modulate the material's properties, such as its fluorescence. By integrating this molecule into larger systems, such as polymers, it is possible to create materials whose fluorescence can be turned on and off with light. mdpi.com This has potential applications in high-density optical data storage and rewritable fluorescent imaging. mdpi.com
Aggregation-Induced Emission (AIE) Materials: This compound is a building block for luminogens that exhibit aggregation-induced emission (AIE). In dilute solutions, these molecules are weakly fluorescent due to energy loss through intramolecular rotations. nih.gov However, upon aggregation in poor solvents or in the solid state, these rotations are restricted, which blocks the non-radiative decay channels and leads to strong fluorescence. mdpi.comnih.govnih.gov This phenomenon is being used to develop probes for bioimaging and sensors that light up in the presence of specific analytes or in aggregated states. nih.gov For example, AIE-active probes have been developed for detecting picric acid in live cells. nih.gov
Multi-Functional Molecular Design
A significant trend in current research is the design of single molecules that can perform multiple tasks, a concept particularly relevant in medicine and materials science. The this compound scaffold is a versatile platform for creating such multi-functional agents. mdpi.com
Theranostic Agents: The combination of diagnostic imaging and therapeutic action in a single agent is a major goal in nanomedicine. Benzothiazole derivatives are being developed as theranostic agents, particularly for cancer. nih.gov Their inherent fluorescence allows for tumor imaging, while their structure can be modified to carry cytotoxic payloads or to act as photosensitizers in photodynamic therapy (PDT). nih.gov In PDT, the molecule absorbs light and produces reactive oxygen species (ROS) that kill cancer cells. nih.govnih.gov
Hybrid Molecules with Combined Activities: Scientists are creating hybrid molecules that combine the benzothiazole core with other pharmacologically active scaffolds to achieve synergistic effects. mdpi.comnih.govmdpi.com For example, new benzothiazole derivatives have been synthesized that exhibit photoprotective (UV-filtering), antioxidant, and antiproliferative properties, making them promising candidates for applications in dermatology and oncology. mdpi.com
Exploration of Novel Photophysical Phenomena
The rich photophysics of this compound and its derivatives continue to be an active area of investigation, revealing complex and useful behaviors upon light excitation.
Intramolecular Charge Transfer (ICT): Upon absorption of light, the molecule can be promoted to an excited state where an electron is transferred from the electron-donating dimethylamino group to the electron-accepting benzothiazole group. evitachem.com This process, known as intramolecular charge transfer (ICT), is highly sensitive to the polarity of the solvent, leading to the phenomenon of solvatochromism, where the color of the fluorescence changes with solvent polarity. researchgate.netunits.it
Twisted Intramolecular Charge Transfer (TICT): In the excited state, the molecule can undergo torsional relaxation, where the donor and acceptor moieties twist relative to each other. This can lead to the formation of a non-fluorescent or weakly fluorescent twisted intramolecular charge transfer (TICT) state. nih.gov The competition between the fluorescent locally excited (LE) state and the dark TICT state is a key mechanism governing the viscosity sensitivity of these molecules. nih.govresearchgate.net
Two-Photon Absorption (2PA): This compound and its derivatives have been shown to exhibit significant two-photon absorption (2PA), the simultaneous absorption of two photons in a single quantum event. nih.govresearchgate.netnih.gov This is highly advantageous for biological imaging, as it allows for excitation with near-infrared (NIR) light, which has deeper tissue penetration and causes less photodamage than UV or visible light. nih.gov The addition of the dimethylamine (B145610) group, in particular, has been shown to enhance the 2PA cross-section. nih.gov
Table 1: Photophysical Properties of this compound and Related Derivatives
| Compound/Derivative | Phenomenon | Key Feature | Application | Reference |
| This compound (DMASBT) | Photoisomerization | trans-cis isomerization upon irradiation. | Photoswitching | researchgate.net |
| DMASBT Analogues | Viscosity Sensing (Molecular Rotor) | Fluorescence increases with viscosity due to restriction of intramolecular rotation (TICT). | Bioimaging of viscosity | nih.govnih.gov |
| Benzothiazole-Pyronin Dye (BTP) | Red-Shifted Emission | Electron-withdrawing benzothiazole unit shifts emission to longer wavelengths. | Bioimaging | nih.gov |
| Benzothiadiazole Derivatives | Aggregation-Induced Emission (AIE) | Strong fluorescence in aggregated state due to restricted intramolecular rotation. | Solid-state lighting, biosensing | mdpi.comnih.gov |
| Acetamide-Chalcone with Dimethylamine | Two-Photon Absorption (2PA) | Dimethylamine group enhances 2PA cross-section. | Multiphoton microscopy | nih.gov |
Methodological Advancements in Characterization and Theoretical Modeling
Progress in understanding and applying this compound is intrinsically linked to advancements in analytical techniques and computational chemistry.
Advanced Spectroscopy: The study of this molecule's complex photophysics relies on sophisticated spectroscopic techniques. Time-resolved emission spectroscopy on picosecond and nanosecond timescales is used to track the dynamics of excited-state processes like ICT, TICT, and photoisomerization. researchgate.netnih.gov Two-photon excited fluorescence methods are employed to quantify the two-photon absorption cross-sections of these materials. nih.govresearchgate.net
Theoretical and Computational Modeling: Quantum-chemical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools. researchgate.netresearchgate.net These methods allow researchers to simulate potential energy surfaces, predict absorption and emission spectra, and understand the electronic transitions involved in photophysical processes. researchgate.net For example, TD-DFT calculations have been used to model the potential energy surface of photoisomerization and to confirm the planar geometry in the ground state and the twisted conformation in the excited TICT state. researchgate.netresearchgate.net Such theoretical insights are crucial for the rational design of new molecules with tailored properties and for interpreting experimental results. elsevierpure.com
Q & A
Q. What are the common synthetic routes for preparing 2-(p-dimethylaminostyryl)benzothiazole, and how do reaction conditions influence product yield?
The synthesis typically involves Knoevenagel condensation between 2-methylbenzothiazole and p-dimethylaminobenzaldehyde using piperidine in ethanol under reflux (yield: 60–75%) . Alternatively, Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids enables modular derivatization . Key factors include solvent polarity (DMF enhances coupling efficiency), temperature (80–120°C), and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography (hexane/ethyl acetate) and recrystallization ensures >95% purity, validated by NMR and elemental analysis .
Q. How can researchers characterize the photophysical properties of this compound?
Steady-state techniques :
- UV-Vis spectroscopy (250–600 nm) identifies π→π* transitions (λmax ≈ 380 nm in ethanol) .
- Fluorescence spectroscopy (excitation: 330–400 nm) reveals emission maxima (λem ≈ 500 nm) and Stokes shifts (Δλ ≈ 120 nm) . Time-resolved methods :
- Time-correlated single photon counting (TCSPC) quantifies excited-state lifetimes (τ ≈ 1–5 ns) .
- Transient absorption spectroscopy resolves ESIPT (excited-state intramolecular proton transfer) dynamics on femtosecond scales .
Q. What safety precautions should be observed when handling this compound?
Follow JIS Z 7253:2019 guidelines :
- Use local exhaust ventilation and PPE (nitrile gloves, goggles).
- Avoid contact with strong oxidizers (risk of decomposition).
- Store in airtight containers under nitrogen at 4°C to prevent degradation .
- Spills require inert absorbents (vermiculite) and hazardous waste disposal .
Q. What are the standard protocols for analyzing purity and structural integrity?
- HPLC (C18 column, acetonitrile/water gradient, UV detection at 365 nm) ensures >98% purity .
- ¹H/¹³C NMR (DMSO-d6, 500 MHz) confirms styryl coupling (J = 12–16 Hz) and benzothiazole protons .
- HRMS-ESI validates molecular ions (error <2 ppm) .
Advanced Research Questions
Q. What factors contribute to discrepancies in reported fluorescence quantum yields (Φf)?
Variations arise from:
- Solvent impurities (e.g., oxygen quenching reduces Φf by 20–30%) .
- Concentration-dependent aggregation (use ≤10⁻⁵ M to avoid excimer formation) .
- Instrumental calibration (standardize with quinine sulfate; Φf = 0.55 in 0.1 M H₂SO₄) .
Q. How does solvent polarity affect ESIPT dynamics?
- Nonpolar solvents (cyclohexane): Rapid ESIPT (<100 fs) with dominant keto emission .
- Polar aprotic solvents (acetonitrile): Stabilize enol form, delaying ESIPT (τ ≈ 1 ns) .
- Polar protic solvents (methanol): Hydrogen bonding alters proton transfer barriers, detectable via femtosecond transient absorption .
Q. How can computational methods model excited-state behavior?
- TD-DFT (B3LYP/6-311++G(d,p)) predicts electronic transitions and ESIPT pathways .
- Polarizable continuum model (PCM) incorporates solvent effects, aligning with experimental λem (±10 nm) .
- Molecular dynamics (MD) simulations (AMBER force field) map conformational changes during proton transfer .
Q. How to resolve contradictions in antitumor activity across cell lines?
- Profile AhR binding via electrophoretic mobility shift assays (EMSA) .
- Quantify CYP1A1 induction using qRT-PCR to assess metabolic activation .
- Validate with isogenic cell lines (CYP1A1+/+ vs. −/−) and dose-response assays (0.1–100 µM, SRB method) .
Q. How do substituent modifications influence AhR interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
